Specific Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of the Application: “3-Bromo-2-chloro-6-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients.
Methods of Application or Experimental Procedures: The synthesis and applications of TFMP and its derivatives involve various chemical reactions.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
3-Bromo-2-chloro-6-(chloromethyl)pyridine is a heterocyclic compound characterized by a six-membered aromatic ring containing nitrogen, specifically the pyridine structure. The molecule features three substituents: a bromine atom at the 3-position, a chloromethyl group at the 2-position, and a chlorine atom at the 6-position of the pyridine ring. Its molecular formula is C₆H₄BrCl₂N, and it has a molecular weight of approximately 206.5 g/mol. The presence of multiple halogen atoms contributes to its reactivity and potential applications in various chemical syntheses and biological systems .
The synthesis of 3-Bromo-2-chloro-6-(chloromethyl)pyridine typically involves several steps:
These methods may require careful control of reaction conditions to prevent over-chlorination or other side reactions.
3-Bromo-2-chloro-6-(chloromethyl)pyridine finds applications primarily in:
Several compounds share structural similarities with 3-Bromo-2-chloro-6-(chloromethyl)pyridine. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Chloromethylpyridine | Contains a chloromethyl group | Lacks bromine substitution; simpler structure |
| 3-Bromo-2-methylpyridine | Bromine substitution at the same position | Does not contain chloromethyl or additional chlorine |
| 6-Chloropyridine | Chlorine at the 6-position | Lacks bromine; simpler halogenation |
| Trifluoromethylpyridine | Contains trifluoromethyl group | Highly reactive; significant applications in agrochemicals |
These compounds highlight the unique combination of halogen substitutions present in 3-Bromo-2-chloro-6-(chloromethyl)pyridine, which may influence its reactivity and potential applications differently compared to its analogs .
The synthesis of 3-bromo-2-chloro-6-(chloromethyl)pyridine requires sophisticated halogenation approaches that account for the electron-deficient nature of the pyridine ring [1]. The presence of nitrogen in the pyridine heterocycle significantly influences the reactivity patterns compared to benzene derivatives, necessitating specialized synthetic strategies [2].
Bromination of pyridine derivatives presents unique challenges due to the deactivated nature of the aromatic system [3]. Research has established that electrophilic aromatic substitution on pyridine rings requires harsh conditions, including elevated temperatures, radical initiators, or strong acid catalysis [3]. The mechanism involves initial coordination of electrophiles with the pyridine nitrogen to form pyridinium salts, followed by nucleophilic attack at positions 2 or 4 of the activated ring system [3].
Direct bromination methods typically employ bromine gas or bromine-containing reagents under acidic conditions [4]. Studies have demonstrated that pyridine-catalyzed bromination proceeds through tribromide complex formation, with reaction rates significantly enhanced by the presence of pyridinium salts [4]. The formation constants for pyridinium tribromide in chloroform at 25.0 degrees Celsius have been determined to be approximately 2 × 10⁴ [4].
Chlorination strategies for pyridine derivatives follow similar mechanistic pathways but require different reaction conditions [5]. Research indicates that chlorination reactions in dilute solution benefit from pyridine catalysis primarily through salt effects rather than specific catalytic mechanisms [5]. Temperature control is critical, with optimal chlorination typically occurring between 50-80 degrees Celsius [5].
Table 1: Halogenation Reaction Conditions for Pyridine Derivatives
| Halogenation Type | Temperature (°C) | Pressure (bar) | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Bromination | 80-125 | 1.0 | Pyridinium salts | 2-5 | 65-80 |
| Chlorination | 50-80 | 1.0 | Lewis acids | 4-8 | 70-85 |
| Mixed halogenation | 60-100 | 1.0 | Metal catalysts | 6-12 | 55-75 |
Advanced bromination techniques utilize designed phosphine reagents that enable selective halogenation at specific positions [1]. These methods involve installation of heterocyclic phosphines at the 4-position of pyridines as phosphonium salts, followed by displacement with halide nucleophiles [1]. This approach has demonstrated excellent selectivity for generating bromine-substituted pyridine derivatives with yields ranging from 60-85% [1].
The introduction of chloromethyl groups into pyridine rings requires specialized synthetic approaches that differ significantly from traditional Friedel-Crafts alkylation [6]. The preparation of chloromethylpyridine derivatives typically involves multi-step sequences starting from methylpyridine precursors [6].
One established method involves the oxidation of 2-methylpyridine with hydrogen peroxide in acetic acid at 70-80 degrees Celsius for 10-14 hours, generating the corresponding N-oxide intermediate [7]. The molar ratio of 2-methylpyridine to acetic acid to hydrogen peroxide is optimized at 1:1-1.1:1.3-1.5 [7]. Subsequent treatment with glacial acetic acid produces pyridylcarbinol acetate, which undergoes hydrolysis to yield pyridinemethanol [7].
The final chlorination step employs thionyl chloride at controlled molar ratios of 1:1.1-1.3 with pyridinemethanol [7]. This method provides high yields with minimal side product formation [7]. Alternative chlorination strategies utilize cyanuric chloride as a milder chlorinating agent, reducing the likelihood of over-chlorination compared to thionyl chloride [8].
Table 2: Chloromethylation Reaction Parameters
| Reaction Step | Reagent Ratio | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Oxidation | 1:1.1:1.4 | 70-80 | 10-14 | 85-95 |
| Acetylation | 1:1.5-2.0 | 25-40 | 2-3 | 90-95 |
| Hydrolysis | Basic conditions | 60-80 | 2-4 | 85-90 |
| Chlorination | 1:1.2 | 0-25 | 1-3 | 80-90 |
Research has identified alternative methodologies employing isopropylmagnesium chloride lithium chloride complex for chloromethyl group introduction [9]. This approach utilizes the formation of magnesiopyridine intermediates, which react with N,N-dimethylformamide followed by borohydride reduction [9]. The final chlorination step employs cyanuric chloride, providing cleaner conversion with solid cyanuric acid as the only byproduct [9].
Transition metal catalysis has emerged as a powerful tool for the synthesis of functionalized pyridine derivatives [10]. Recent advances in transition metal-catalyzed carbon-hydrogen bond functionalization have revolutionized the preparation of complex heterocyclic structures [10]. These methods offer significant advantages in terms of atom economy and synthetic efficiency compared to traditional approaches [10].
Cobalt-based catalytic systems have demonstrated exceptional performance in heterocyclic synthesis through unique carbene radical mechanisms [11]. The catalytic cycle involves trapping of diazo compounds by cobalt(II) catalysts to produce cobalt(III) carbene radical intermediates [11]. These intermediates undergo intramolecular hydrogen atom transfer processes with energy barriers typically below 12 kilocalories per mole [11].
Palladium-catalyzed methods provide alternative pathways for pyridine functionalization through selective halogenation protocols [1]. These systems utilize heterocyclic phosphines as directing groups, enabling site-selective introduction of halogen substituents [1]. The methodology has been successfully applied to complex pharmaceutical intermediates with excellent regioselectivity [1].
Table 3: Catalytic System Performance Metrics
| Catalyst System | Substrate Scope | Yield Range (%) | Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Cobalt(II) porphyrin | Broad | 70-95 | High | Mild, room temperature |
| Palladium phosphine | Moderate | 60-85 | Excellent | 80-120°C, inert atmosphere |
| Rhodium complexes | Limited | 55-80 | Good | Elevated temperature |
| Ruthenium catalysts | Broad | 65-90 | Moderate | Oxidative conditions |
Rare earth metal catalysts have shown promise in carbon-hydrogen functionalization of pyridine substrates [10]. These systems operate through distinct mechanistic pathways involving coordination of the pyridine nitrogen followed by intramolecular cyclization processes [10]. The unique electronic properties of rare earth metals provide complementary reactivity patterns to traditional transition metal catalysts [10].
The industrial production of pyridine derivatives faces significant technical and economic challenges that impact manufacturing feasibility [12]. High production costs associated with the synthesis of pyridine intermediates represent a primary limitation, with complex reaction sequences requiring specialized equipment and stringent safety protocols [12].
Environmental regulations governing pyridine manufacturing have become increasingly stringent due to the toxic nature of these compounds [12]. Compliance with safety and emission requirements necessitates substantial capital investment in specialized containment and treatment systems [12]. The volatile nature of pyridine derivatives requires advanced vapor recovery systems and closed-loop processing to minimize environmental impact [12].
Raw material price fluctuations create significant uncertainty in production economics [12]. The dependence on specialized starting materials and reagents makes pyridine derivative manufacturing particularly sensitive to supply chain disruptions [12]. This volatility affects profit margins and long-term planning for industrial operations [12].
Table 4: Industrial Production Challenges and Mitigation Strategies
| Challenge Category | Specific Issues | Impact Level | Mitigation Approaches |
|---|---|---|---|
| Economic | High raw material costs | High | Supply chain diversification |
| Environmental | Emission control | High | Advanced scrubbing systems |
| Technical | Scale-up complexity | Moderate | Process optimization |
| Regulatory | Compliance costs | High | Integrated safety systems |
Flow chemistry approaches offer potential solutions for industrial-scale pyridine synthesis [13]. Continuous flow processing provides improved heat and mass transfer characteristics, enabling better control over reaction conditions [13]. The reduced reactor volumes and enhanced safety profiles make flow chemistry particularly attractive for hazardous pyridine chemistry [13].
Reactor design optimization represents a critical aspect of industrial pyridine production [14]. Research on pyridine synthesis coupled reactors has identified optimal operating conditions for minimizing undesired side reactions [14]. The height of dense bed regions in fluidized bed reactors can be controlled through careful management of catalyst circulation rates and superficial gas velocities [14].
The purification of pyridine derivatives requires specialized techniques that account for their unique chemical properties [15]. Traditional distillation methods often prove insufficient due to the formation of azeotropes and the tendency of pyridine compounds to form stable complexes with impurities [15]. Advanced purification strategies employ azeotropic distillation with carefully selected entraining agents [15].
Industrial purification protocols typically involve treatment with basic metal hydroxides and alkaline oxidizing agents under substantially anhydrous conditions [15]. The process requires initial dehydration using suitable azeotroping agents, followed by controlled distillation in the presence of sodium hydroxide and potassium permanganate [15]. This approach produces water-white, color-stable pyridine derivatives suitable for pharmaceutical applications [15].
Table 5: Purification Method Comparison
| Purification Method | Purity Achieved (%) | Recovery (%) | Cost Factor | Scalability |
|---|---|---|---|---|
| Simple distillation | 85-90 | 70-80 | Low | High |
| Azeotropic distillation | 95-98 | 85-95 | Moderate | High |
| Alkali treatment | 98-99 | 90-95 | High | Moderate |
| Supercritical extraction | 99+ | 95-98 | Very high | Limited |
Supercritical carbon dioxide extraction provides an alternative purification approach for pyridine derivatives [16]. This method operates at pressures between 60-300 bar and temperatures from 5-80 degrees Celsius [16]. The technique achieves exceptional separation efficiency, with pyridine concentrations in the raffinate phase reduced to less than 0.3 weight percent [16]. The process benefits from the recyclability of carbon dioxide solvent and the elimination of organic solvent residues [16].
Gas chromatography-mass spectrometry serves as the primary analytical method for pyridine derivative characterization [17]. The technique provides definitive identification through characteristic fragmentation patterns, with molecular ion peaks clearly observed for most pyridine compounds [17]. Sample preparation requires careful attention to prevent thermal decomposition during analysis [17].
Nuclear magnetic resonance spectroscopy offers comprehensive structural characterization of pyridine derivatives [18]. Proton nuclear magnetic resonance spectra typically show characteristic downfield shifts for protons adjacent to the pyridine nitrogen [18]. Carbon-13 nuclear magnetic resonance provides detailed information about quaternary carbon environments, particularly useful for confirming substitution patterns [18].
Table 6: Analytical Characterization Methods
| Analytical Method | Information Provided | Sensitivity | Sample Requirements |
|---|---|---|---|
| Gas chromatography-mass spectrometry | Molecular structure | High | Volatile samples |
| Nuclear magnetic resonance | Detailed structure | Moderate | Pure compounds |
| Infrared spectroscopy | Functional groups | Moderate | Minimal sample |
| High-performance liquid chromatography | Purity assessment | High | Solution compatible |
High-performance liquid chromatography methods utilizing reversed-phase C8 columns with pyridine-containing mobile phases provide excellent separation of complex pyridine mixtures [19]. The mobile phase composition typically includes aqueous pyridine solutions at pH 5.0 with concentrations around 0.248 molar [19]. This approach enables baseline separation of polar and non-polar pyridine derivatives in a single analytical run [19].
The X-ray crystallographic analysis of 3-Bromo-2-chloro-6-(chloromethyl)pyridine provides fundamental structural information about this multiply halogenated pyridine derivative. The compound crystallizes with the molecular formula C₆H₄BrCl₂N and exhibits a molecular weight of 240.91 g/mol [1].
The crystallographic parameters for 2-(chloromethyl)pyridine show that the compound crystallizes in the monoclinic space group P2₁/c with unit cell dimensions of a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å, and β = 94.1771(11)° [2]. The structure exhibits C-N bond lengths of 1.3382(15) and 1.3403(13) Å, while the carbon-halogen bond shows a length of 1.8072(11) Å [2].
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |
|---|---|---|---|---|---|---|---|
| 2-(Chloromethyl)pyridine | P2₁/c | 6.5211(2) | 10.2467(3) | 9.1436(3) | 94.1771(11) | 4 | [2] |
| 2,6-Bis(chloromethyl)pyridine | P2₁/c | 8.9927(2) | 12.1581(3) | 7.4893(2) | 113.535(1) | 4 | [3] |
| 3-Bromomethyl-2-chloro-quinoline | P1̄ | 6.587(2) | 7.278(3) | 10.442(3) | 75.42(2) | 2 | [4] |
The crystal structure of 3-bromomethyl-2-chloro-quinoline provides additional insights into the behavior of brominated and chlorinated aromatic nitrogen heterocycles. This compound crystallizes in the triclinic space group P1̄ with unit cell parameters a = 6.587(2) Å, b = 7.278(3) Å, c = 10.442(3) Å, and angles α = 83.59(3)°, β = 75.42(2)°, and γ = 77.39(3)° [4]. The structure exhibits a planar aromatic system with the dihedral angle between the quinoline ring planes being 179.07(1)° [4].
The proton NMR spectrum of 2-bromo-6-chloromethylpyridine shows characteristic signals that reflect the electronic environment of the substituted pyridine ring. The aromatic protons appear as a triplet at δ 7.60 ppm (J = 7.72 Hz, 1H) and a complex multiplet at δ 7.46 ppm (J = 8.32 Hz, 2H) [5]. The chloromethyl group protons appear as a singlet at δ 4.64 ppm (2H) [5].
| Compound | Aromatic Region (ppm) | Chloromethyl Group (ppm) | Solvent | Reference |
|---|---|---|---|---|
| 2-Bromo-6-chloromethylpyridine | 7.60 (t), 7.46 (t) | 4.64 (s) | CDCl₃ | [5] |
| 3-Bromo-2-chloropyridine | 7.50-8.50 region | - | CDCl₃ | [6] |
| 2-(Chloromethyl)pyridine | 7.20-8.70 region | 4.75 (s) | CDCl₃ | [2] |
The carbon-13 NMR spectrum provides information about the carbon framework and electronic distribution within the molecule. For 2-bromo-6-chloromethylpyridine, the carbon signals appear at δ 157.9, 141.4, 139.4, 127.5, 121.6, and 45.7 ppm [5]. The chloromethyl carbon resonates at δ 45.7 ppm, while the aromatic carbons span the range from δ 121.6 to δ 157.9 ppm [5].
| Compound | Aromatic Carbons (ppm) | Chloromethyl Carbon (ppm) | Solvent | Reference |
|---|---|---|---|---|
| 2-Bromo-6-chloromethylpyridine | 157.9, 141.4, 139.4, 127.5, 121.6 | 45.7 | CDCl₃ | [5] |
| 3-Bromo-2-chloropyridine | 120-160 region | - | CDCl₃ | [6] |
The chemical shifts observed in the carbon NMR spectra reflect the electron-withdrawing effects of the halogen substituents on the pyridine ring. The presence of bromine and chlorine atoms causes deshielding of adjacent carbon atoms, resulting in downfield shifts compared to unsubstituted pyridine derivatives.
Mass spectrometric analysis of 3-Bromo-2-chloro-6-(chloromethyl)pyridine provides valuable information about the fragmentation behavior and molecular ion stability. The compound exhibits characteristic fragmentation patterns that reflect the presence of multiple halogen atoms and the chloromethyl substituent.
The molecular ion peak for 3-Bromo-2-chloro-6-(chloromethyl)pyridine appears at m/z 240/242/244 with the characteristic isotope pattern reflecting the presence of one bromine atom and two chlorine atoms [1]. The isotope distribution follows the expected pattern for compounds containing multiple halogen atoms, where bromine shows a 1:1 ratio (⁷⁹Br:⁸¹Br) and chlorine shows a 3:1 ratio (³⁵Cl:³⁷Cl) [7].
The fragmentation pattern of halogenated pyridines typically involves loss of halogen atoms and halogen-containing fragments. Based on the analysis of related compounds and general fragmentation principles for halogenated aromatics, the following fragmentation pathways are expected:
Density functional theory calculations provide theoretical insights into the electronic structure, geometry optimization, and molecular properties of 3-Bromo-2-chloro-6-(chloromethyl)pyridine. While specific DFT calculations for this compound are not extensively reported in the literature, computational studies on related halogenated pyridines provide valuable comparative data.
DFT calculations on halogenated pyridines typically employ the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [8] [9]. The choice of functional and basis set significantly affects the accuracy of calculated properties, particularly for systems containing heavy atoms like bromine.
| Compound | Functional | Basis Set | Software | Reference |
|---|---|---|---|---|
| 2,6-Bis(bromomethyl)pyridine | B3LYP | 6-311G(d,p) | Gaussian | [8] |
| 3-Bromo-2-chloropyridine | B3LYP | 6-311+G(2d,p) | Various | [10] |
| Chloromethyl pyridines | DFT | 6-31G** | Multiple | [11] |
DFT calculations reveal important electronic properties of halogenated pyridines, including frontier molecular orbital energies, electrostatic potential surfaces, and charge distribution. The presence of electron-withdrawing halogen substituents significantly affects the electron density distribution within the molecule.
For related compounds, the HOMO-LUMO energy gaps typically range from 7.0 to 9.0 eV, indicating significant electronic stability [9]. The electronegativity values calculated for halogenated pyridines typically fall in the range of 4.0-5.0 eV, reflecting the electron-withdrawing nature of the halogen substituents [9].
| Property | Value Range | Unit | Reference |
|---|---|---|---|
| HOMO Energy | -7.5 to -9.5 | eV | [9] |
| LUMO Energy | -0.05 to -0.2 | eV | [9] |
| Energy Gap | 7.0 to 9.0 | eV | [9] |
| Electronegativity | 4.0 to 5.0 | eV | [9] |
| Hardness | 3.5 to 4.5 | eV | [9] |
DFT geometry optimization provides accurate molecular geometries and bond parameters. The optimized structures of halogenated pyridines show typical aromatic character with slight deviations from planarity due to steric effects of the substituents.
The C-N bond lengths in the pyridine ring typically range from 1.33 to 1.35 Å, while C-C bond lengths fall between 1.38 and 1.40 Å [8]. The C-Br bond length is typically around 1.90 Å, and C-Cl bond lengths are approximately 1.75 Å [8].
The crystal packing analysis of 3-Bromo-2-chloro-6-(chloromethyl)pyridine reveals important intermolecular interactions that stabilize the solid-state structure. The presence of multiple halogen atoms and the chloromethyl group creates opportunities for various non-covalent interactions.
The crystal structure of related compounds shows several types of intermolecular interactions:
Halogen-Halogen Interactions: Cl···Cl contacts with distances ranging from 3.0 to 4.0 Å have been observed in similar compounds [12]. These interactions follow Type I geometry and contribute to the overall crystal stability.
Hydrogen Bonding: C-H···N hydrogen bonds are commonly observed in chloromethylpyridines, with H···N distances typically falling below the sum of van der Waals radii [2]. The chloromethyl group often serves as a hydrogen bond donor through its methylene protons.
π-π Stacking: Aromatic stacking interactions between pyridine rings occur with typical intercentroid distances of 3.7-3.8 Å [13] [3]. These interactions are particularly important in determining the overall packing arrangement.
| Interaction Type | Distance (Å) | Geometry | Reference |
|---|---|---|---|
| Cl···Cl | 3.43 | Type I | [3] |
| C-H···N | 2.6-2.8 | Linear | [2] |
| π-π Stacking | 3.74-3.78 | Parallel | [13] |
| Br···Br | 3.60 | Type I | [13] |
The crystal packing of halogenated pyridines often involves chain-like arrangements or layered structures. The 2,6-bis(chloromethyl)pyridine compound forms chains along the direction through Cl···Cl interactions [3]. Similar packing motifs are expected for 3-Bromo-2-chloro-6-(chloromethyl)pyridine based on the distribution of halogen atoms.
The compound 2,6-bis(bromomethyl)pyridine shows π-π stacking interactions between pyridine rings forming stacks along the c-axis, with centroid-centroid distances of 3.778(2) Å [13]. Bromine atoms are positioned on opposite sides of the pyridine plane, creating specific geometric constraints for packing.
The presence of bromine in the 3-position of the pyridine ring creates opportunities for halogen bonding interactions. Bromine atoms can act as halogen bond donors, forming directional interactions with electron-rich sites on neighboring molecules. The strength of these interactions depends on the electronic environment and geometric arrangement within the crystal lattice.
Studies on related compounds indicate that I···O halogen bonds are typically stronger than Br···O interactions, with bond energies ranging from 16-19 kJ/mol [14]. The presence of multiple halogen atoms in 3-Bromo-2-chloro-6-(chloromethyl)pyridine may lead to competitive halogen bonding versus hydrogen bonding interactions.
| Donor-Acceptor | Distance (Å) | Angle (°) | Energy (kJ/mol) | Reference |
|---|---|---|---|---|
| Br···O | 3.2-3.3 | 160-180 | 16-19 | [14] |
| Cl···N | 3.0-3.2 | 150-170 | 8-12 | [15] |
| I···O | 3.1-3.4 | 170-180 | 19-21 | [14] |
The combination of halogen bonding, hydrogen bonding, and π-π stacking interactions creates a complex network of intermolecular forces that determines the final crystal structure and physical properties of 3-Bromo-2-chloro-6-(chloromethyl)pyridine. Understanding these interactions is crucial for predicting crystal morphology, stability, and potential polymorphic behavior.